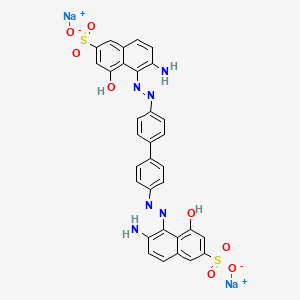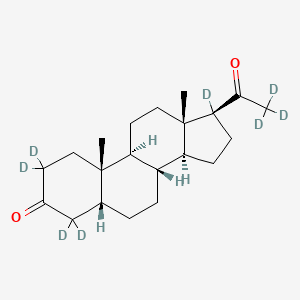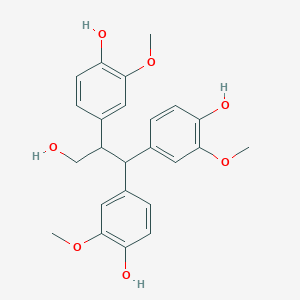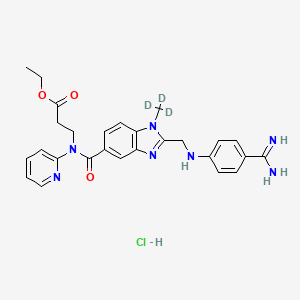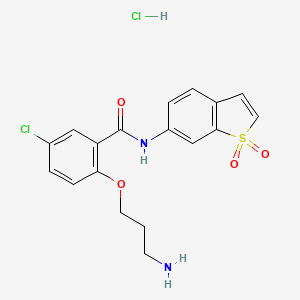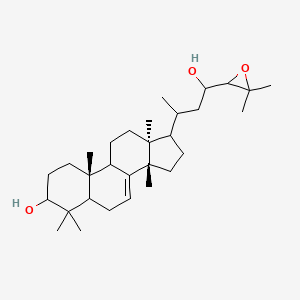
(3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol; 24,25-Epoxy-3beta,23-dihydroxy-7-tirucallene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol, also known as 24,25-Epoxy-3beta,23-dihydroxy-7-tirucallene, is a complex organic compound. It belongs to the class of triterpenoids, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes an epoxide ring and multiple hydroxyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol typically involves multiple steps, starting from simpler triterpenoid precursors. One common method involves the epoxidation of lanosterol derivatives, followed by selective hydroxylation at specific positions. The reaction conditions often require the use of strong oxidizing agents and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, to produce the triterpenoid precursors. These precursors are then chemically modified through a series of reactions to obtain the final product. The use of biocatalysts and environmentally friendly solvents is often preferred to minimize the environmental impact.
化学反应分析
Types of Reactions
(3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different biological activities and can be used for various applications.
科学研究应用
(3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex triterpenoids.
Biology: It is studied for its potential role in cell signaling and regulation.
Medicine: It has shown promise in preclinical studies for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
Similar compounds include other triterpenoids, such as:
- Betulinic acid
- Oleanolic acid
- Ursolic acid
Uniqueness
What sets (3beta,13alpha,14beta,17alpha,20S,23R,24S)-24,25-Epoxylanost-7-ene-3,23-diol apart is its unique epoxide ring and the specific positions of its hydroxyl groups. These structural features contribute to its distinct biological activities and make it a valuable compound for research and development.
属性
分子式 |
C30H50O3 |
|---|---|
分子量 |
458.7 g/mol |
IUPAC 名称 |
(10R,13S,14S)-17-[4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-25,31-32H,10-17H2,1-8H3/t18?,19?,20?,22?,23?,24?,25?,28-,29+,30-/m1/s1 |
InChI 键 |
UMTABACRBSGXGK-CSGSVQFZSA-N |
手性 SMILES |
CC(CC(C1C(O1)(C)C)O)C2CC[C@]3([C@]2(CCC4C3=CCC5[C@@]4(CCC(C5(C)C)O)C)C)C |
规范 SMILES |
CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12427525.png)



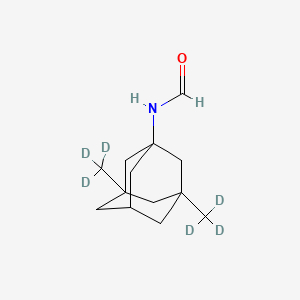
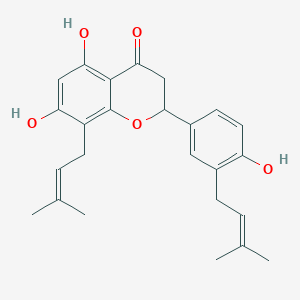

![(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione](/img/structure/B12427554.png)
